molecular formula C21H22N4OS B2354345 1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide CAS No. 2034243-07-5

1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide

Cat. No. B2354345
M. Wt: 378.49
InChI Key: ADYPQTDNZJLGPX-UHFFFAOYSA-N
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Description

1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H22N4OS and its molecular weight is 378.49. The purity is usually 95%.
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Scientific Research Applications

  • Phosphoinositide 3-Kinase Inhibitors

    • Field : Bioactive Substance and Function of Natural Medicines .
    • Application : Thiazolo[5,4-b]pyridine analogues have been designed and synthesized as potent Phosphoinositide 3-Kinase (PI3K) inhibitors .
    • Method : These compounds were prepared in seven steps from commercially available substances in moderate to good yields .
    • Results : The compounds showed potent PI3K inhibitory activity, with the IC50 of a representative compound reaching 3.6 nm .
  • Antitumor Activity

    • Field : Medicinal Chemistry .
    • Application : Thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives incorporating isoindoline-1,3-dione group have been synthesized .
    • Method : The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded these compounds .
    • Results : Three of the synthesized compounds were evaluated against a breast cancer cell line for their antitumor activity .
  • Anti-Tubercular Agents

    • Field : Medicinal Chemistry .
    • Application : Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity .
    • Method : The specific methods of synthesis and evaluation are not detailed in the available information .
    • Results : The results of the anti-tubercular activity evaluation are not provided in the available information .
  • Cytotoxicity

    • Field : Biochemistry .
    • Application : Thiazolo[4,5-b]pyridine-2(3H)-one derivatives have been synthesized and evaluated for their cytotoxicity .
    • Method : The specific methods of synthesis and evaluation are not detailed in the available information .
    • Results : The results of the cytotoxicity evaluation are not provided in the available information .
  • TGF-β Type I Receptor Kinase Inhibitors

    • Field : Biochemistry .
    • Application : A series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles have been synthesized and evaluated to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5) .
    • Method : The specific methods of synthesis and evaluation are not detailed in the available information .
    • Results : The results of the evaluation are not provided in the available information .
  • Anti-Tubercular Agents
    • Field : Medicinal Chemistry .
    • Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
    • Method : The specific methods of synthesis and evaluation are not detailed in the available information .
    • Results : The results of the anti-tubercular activity evaluation are not provided in the available information .

properties

IUPAC Name

1-phenyl-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-19(21(10-11-21)15-5-2-1-3-6-15)23-16-8-13-25(14-9-16)20-24-17-7-4-12-22-18(17)27-20/h1-7,12,16H,8-11,13-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYPQTDNZJLGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2(CC2)C3=CC=CC=C3)C4=NC5=C(S4)N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide

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